![molecular formula C17H19N3O3S2 B2739219 5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide CAS No. 1421441-38-4](/img/structure/B2739219.png)
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” is a complex organic compound that belongs to the class of morpholine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” typically involves multi-step organic reactions. The starting materials might include 4,5,6,7-tetrahydrobenzo[d]thiazole, thiophene derivatives, and morpholine. Common synthetic routes could involve:
Condensation reactions: Combining the thiazole and morpholine derivatives under specific conditions.
Oxidation reactions: Introducing the oxo group through controlled oxidation.
Amidation reactions: Forming the carboxamide group through amidation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques like crystallization, distillation, or chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxyl groups.
Substitution: Substitution of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Mécanisme D'action
The mechanism of action of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” would depend on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds with similar morpholine structures.
Thiazole Derivatives: Compounds containing the thiazole ring.
Thiophene Derivatives: Compounds with thiophene rings.
Uniqueness
The uniqueness of “5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide” lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity.
Propriétés
IUPAC Name |
5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c21-15-10-23-9-13(20(15)8-11-4-3-7-24-11)16(22)19-17-18-12-5-1-2-6-14(12)25-17/h3-4,7,13H,1-2,5-6,8-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHCIJQNZWBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3COCC(=O)N3CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
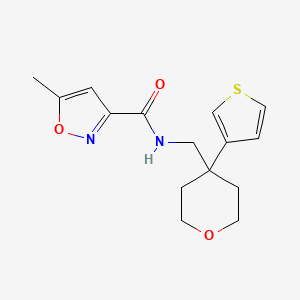
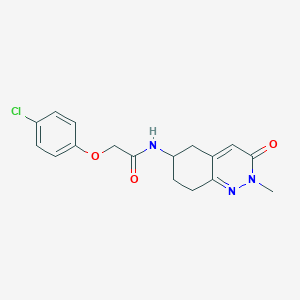
![1-[(4-Chlorophenyl)methyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2739140.png)
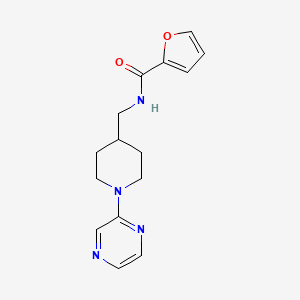
![N-(2,6-difluorobenzyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2739142.png)
![3-(3-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2739144.png)
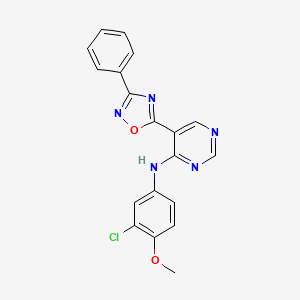
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2739147.png)
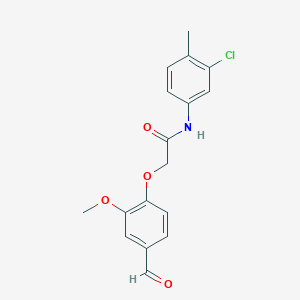
![1-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2739149.png)
![N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide](/img/structure/B2739151.png)
![N-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2739156.png)


